

# Application Notes and Protocols for Solubilizing ATM Inhibitor-10

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## Compound of Interest

Compound Name: ATM Inhibitor-10

Cat. No.: B605733

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and experimental use of **ATM Inhibitor-10**, a potent and highly selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor.

**ATM Inhibitor-10** is a 3-quinoline carboxamide with a reported IC<sub>50</sub> of 0.6 nM, demonstrating significant anti-tumor activity.<sup>[1][2][3]</sup> Proper solubilization is critical for accurate and reproducible experimental results. This document outlines methods for preparing stock solutions and working solutions for both in vitro and in vivo applications.

## Data Presentation: Solubility and Physicochemical Properties

| Property                  | Value   | Source  |
|---------------------------|---|---|
| Compound Name             | ATM Inhibitor-10                                  | MedchemExpress[1][2]                                    |
| CAS Number                | 1941214-06-7                                      | AbMole BioScience[3]                                    |
| Molecular Formula         | C23H23FN6O2                                       | AbMole BioScience[3]                                    |
| Molecular Weight          | 434.47 g/mol                                      | AbMole BioScience[3]                                    |
| IC50                      | 0.6 nM  | MedchemExpress[1][2]                                    |
| Primary Solvent           | Dimethyl sulfoxide (DMSO)                         | General practice for quinoline carboxamides[4][5][6][7] |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | AbMole BioScience[3]                                    |

## Experimental Protocols

### Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of **ATM Inhibitor-10** in DMSO.

Materials:

- **ATM Inhibitor-10** powder
- Anhydrous dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- **Weighing the Compound:** Accurately weigh the desired amount of **ATM Inhibitor-10** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.34 mg of the compound.
- **Adding Solvent:** Add the calculated volume of DMSO to the vial containing the inhibitor. For a 10 mM stock, add 1 mL of DMSO for every 4.34 mg of powder.
- **Dissolution:** Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in an ultrasonic water bath for 5-10 minutes can be applied. Gentle warming to 37°C for a short period may also aid in solubilization.[6]
- **Storage:** Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

## Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into aqueous cell culture media.

Materials:

- 10 mM **ATM Inhibitor-10** stock solution in DMSO
- Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required
- Sterile tubes

Procedure:

- **Serial Dilution:** Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
- **Minimize Precipitation:** To minimize the risk of precipitation, it is recommended to add the DMSO stock solution to the culture medium dropwise while gently vortexing or swirling the

tube. The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8]

- **Pre-warm Medium:** Use pre-warmed (37°C) cell culture medium for dilutions to reduce the chance of the compound precipitating out of solution.
- **Immediate Use:** It is best practice to prepare working solutions fresh for each experiment and use them immediately.

## Protocol 3: Formulation for In Vivo Animal Studies

This protocol provides a general method for preparing a formulation of **ATM Inhibitor-10** suitable for oral administration in animal models, based on common vehicles for similar poorly soluble inhibitors.

Materials:

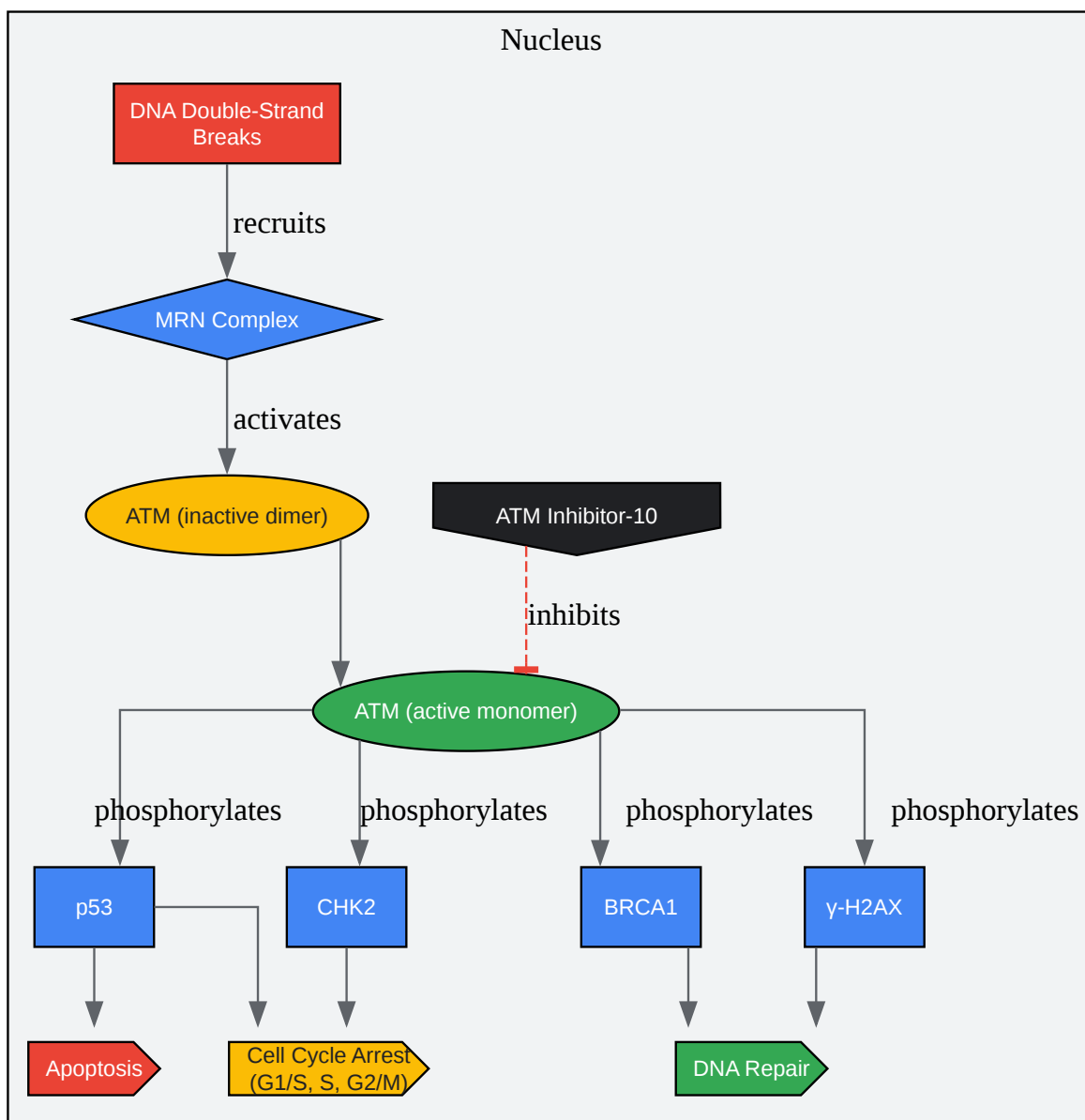
- **ATM Inhibitor-10** powder
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes

Procedure:

- **Initial Dissolution:** Prepare a concentrated stock solution of **ATM Inhibitor-10** in DMSO (e.g., 45 mg/mL).
- **Vehicle Preparation:** In a separate tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For example, to prepare 1 mL of the final formulation, you would mix:

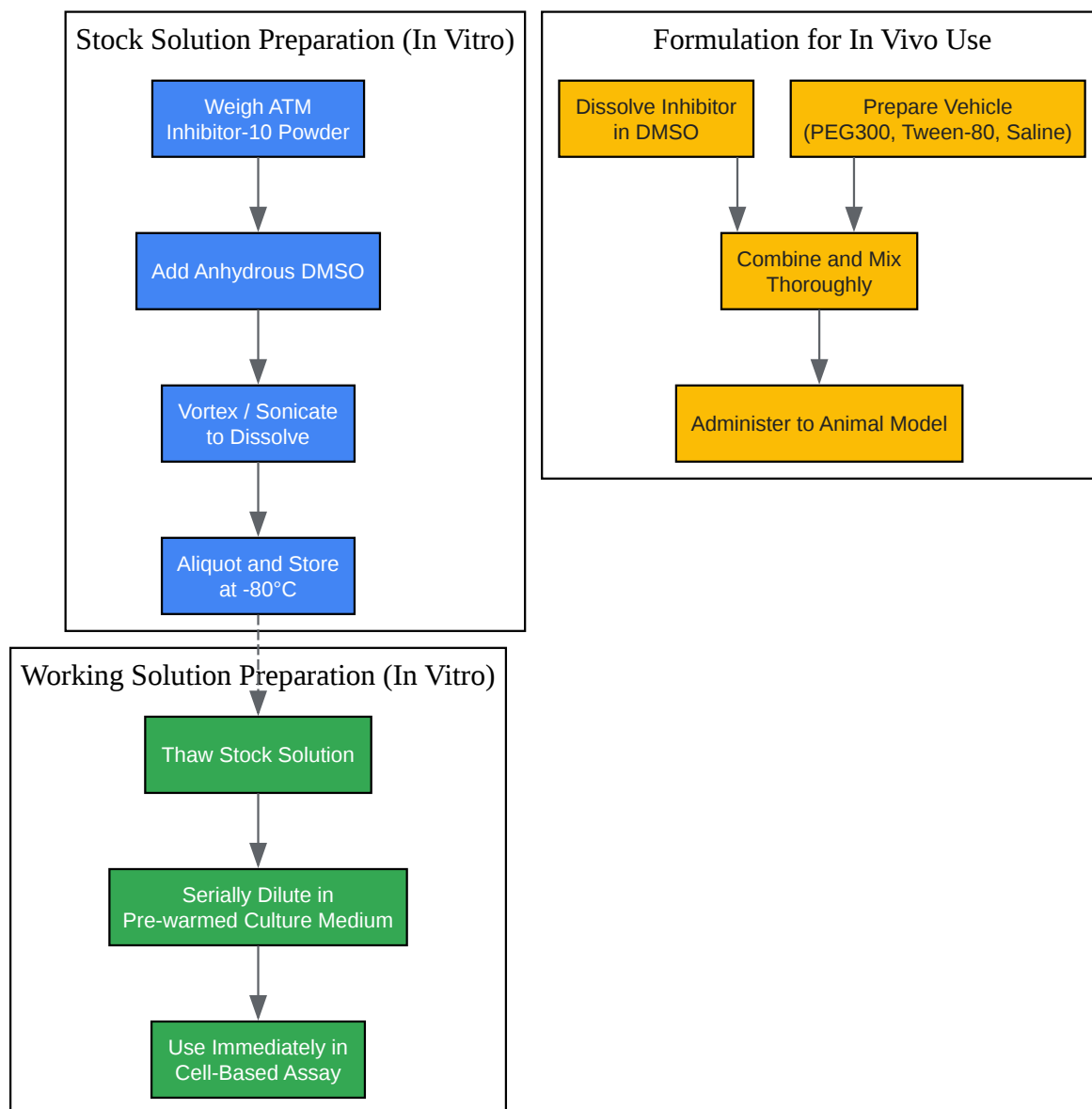
- 100  $\mu$ L of the **ATM Inhibitor-10**/DMSO stock solution
- 400  $\mu$ L of PEG300
- 50  $\mu$ L of Tween-80
- 450  $\mu$ L of Saline
- **Mixing:** Add the components in the order listed above. Ensure each component is fully mixed before adding the next. Vortex thoroughly to create a clear, homogenous solution. This formulation has been successfully used for other ATM inhibitors.
- **Administration:** The final formulation should be prepared fresh on the day of administration.

## Mandatory Visualizations



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Caption: ATM Signaling Pathway and Inhibition by **ATM Inhibitor-10**.



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Caption: Experimental Workflow for Solubilizing **ATM Inhibitor-10**.

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